Research and Development Dossier: N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline
Research and Development Dossier: N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline
Abstract: This document presents a comprehensive research and development framework for the novel chemical entity (NCE), N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline. As there is no existing public data on the biological activity of this specific molecule, this guide is structured as a prospective research plan. It leverages structure-activity relationships derived from its core chemical moieties—(2-chlorophenoxy)ethyl amine and 4-(phenethyloxy)-aniline—to hypothesize potential biological targets and outlines a systematic, multi-stage experimental cascade for its characterization. This dossier provides detailed, self-validating protocols for synthesis, in vitro screening, and mechanistic studies, designed for researchers and professionals in drug development.
Introduction and Rationale
N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline is a novel chemical entity with no reported biological activity in the peer-reviewed scientific literature. However, its molecular architecture, featuring a flexible diaryl ether and a substituted aniline, is reminiscent of various pharmacologically active agents.
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The Phenoxyethyl Amine Moiety: This structural element is present in compounds known to target aminergic G-protein coupled receptors (GPCRs), such as adrenergic and dopaminergic receptors.
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The Phenethyloxy Aniline Core: This part of the molecule provides a rigid, aromatic scaffold with a flexible ether linkage, a common feature in ligands for various receptors and enzymes.
Based on this structural analysis, we hypothesize that N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline may function as a modulator of GPCR signaling pathways. This document outlines a logical, tiered approach to synthesize, screen, and characterize this NCE to elucidate its potential therapeutic value.
Proposed Synthesis and Characterization Workflow
The synthesis of the target compound can be achieved through a standard nucleophilic substitution or reductive amination pathway. The following is a proposed, robust synthetic route.
Synthesis Protocol
Reaction Scheme: Two-step synthesis involving initial etherification followed by reductive amination.
Step 1: Synthesis of 4-(phenethyloxy)-aniline
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To a solution of 4-aminophenol (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).
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Stir the suspension at room temperature for 20 minutes.
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Add (2-bromoethyl)benzene (1.1 eq) dropwise to the reaction mixture.
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Heat the reaction to 80°C and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture, pour it into ice-water, and extract with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 4-(phenethyloxy)-aniline.
Step 2: Synthesis of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline
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To a solution of 4-(phenethyloxy)-aniline (1.0 eq) and 2-(2-chlorophenoxy)acetaldehyde (1.1 eq) in Dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
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Add a few drops of glacial acetic acid to catalyze the reaction.
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Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
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Quench the reaction by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution.
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Extract the aqueous layer with dichloromethane (DCM, 3x).
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Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purify the final compound by column chromatography to yield N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline.
Characterization Workflow
A logical workflow is essential for validating the identity and purity of the synthesized compound before biological screening.
Caption: Workflow for Synthesis and Physicochemical Validation.
Proposed Biological Screening Cascade
A tiered screening approach is proposed to efficiently identify the biological activity of the NCE, starting broad and progressively focusing on the mechanism of action.
Caption: Proposed Tiered Biological Screening Cascade.
Detailed Experimental Protocols
Protocol: GPCR Functional Assay (cAMP Measurement)
This protocol is designed to determine if the compound acts as an agonist or antagonist at a hypothetical Gs or Gi-coupled receptor identified from the primary screen.
Principle: This assay utilizes a competitive immunoassay format based on Homogeneous Time-Resolved Fluorescence (HTRF). Agonists of Gs-coupled receptors will increase intracellular cAMP, while agonists of Gi-coupled receptors will decrease forskolin-stimulated cAMP levels.
Materials:
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HEK293 cells stably expressing the target GPCR.
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Assay buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.
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cAMP d2-labeled antibody and cryptate-labeled cAMP (HTRF kit).
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Forskolin (for Gi-coupled assays).
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384-well white assay plates.
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HTRF-compatible plate reader.
Procedure:
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Cell Preparation: Culture cells to 80-90% confluency. On the day of the assay, detach cells and resuspend in assay buffer to a concentration of 2,000 cells/µL.
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Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Further dilute in assay buffer to achieve the final desired concentrations (e.g., 10 µM to 0.5 nM).
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Assay Plate Setup:
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Add 5 µL of cells to each well of the 384-well plate (10,000 cells/well).
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For Agonist Mode: Add 5 µL of the compound dilution.
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For Antagonist Mode: Add 2.5 µL of the compound dilution, incubate for 15 minutes, then add 2.5 µL of an EC₈₀ concentration of a known reference agonist.
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For Gi-coupled Receptors: Add a pre-determined concentration of forskolin to all wells to stimulate cAMP production before adding the compound.
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Incubation: Incubate the plate at room temperature for 30 minutes.
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Lysis and Detection: Add 5 µL of the d2-labeled cAMP antibody solution followed by 5 µL of the cryptate-labeled cAMP solution.
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Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
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Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm. Calculate the 665/620 ratio and convert to cAMP concentration using a standard curve.
Protocol: In Vitro Metabolic Stability Assay
Principle: The rate of disappearance of the parent compound is measured upon incubation with liver microsomes, which contain key drug-metabolizing enzymes (Cytochrome P450s).
Materials:
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Human Liver Microsomes (HLM).
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NADPH regenerating system (Solution A: NADP⁺, G6P; Solution B: G6P dehydrogenase).
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Phosphate buffer (0.1 M, pH 7.4).
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Test compound stock solution (10 mM in DMSO).
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Acetonitrile with an internal standard (e.g., warfarin) for reaction termination.
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LC-MS/MS system.
Procedure:
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Preparation: Thaw HLM on ice. Prepare the NADPH regenerating system by mixing Solutions A and B.
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Incubation Mixture: In a microcentrifuge tube, prepare the main incubation mixture by adding phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
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Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
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Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
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Termination: Immediately quench the reaction for each aliquot by adding it to a tube containing ice-cold acetonitrile with the internal standard.
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Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
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Analysis: Transfer the supernatant to an HPLC vial and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.
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Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) = 0.693/k.
Hypothetical Mechanism and Data Interpretation
Assuming the screening cascade identifies the NCE as a potent antagonist for a Gq-coupled receptor, such as the histamine H1 receptor, we can map its activity onto the known signaling pathway.
Caption: Hypothetical Antagonism at a Gq-Coupled Receptor.
Data Summary Tables
All quantitative data should be meticulously organized for clear interpretation and decision-making.
Table 1: Hypothetical In Vitro Pharmacology Data
| Parameter | Value | Description |
|---|---|---|
| Binding Affinity (Ki) | 15 nM | Concentration required to occupy 50% of H1 receptors. |
| Functional Potency (IC₅₀) | 45 nM | Concentration causing 50% inhibition of histamine response. |
| Mode of Action | Antagonist | Blocks the action of the endogenous ligand. |
| Selectivity | >100-fold vs H2, H3 | Indicates specificity for the H1 receptor subtype. |
Table 2: Hypothetical ADME/Tox Profile
| Parameter | Value | Interpretation |
|---|---|---|
| Metabolic Stability (t₁/₂) | 48 min | Moderate stability in human liver microsomes. |
| Cytotoxicity (CC₅₀) | >50 µM | Not cytotoxic at concentrations well above efficacious dose. |
| hERG Inhibition (IC₅₀) | >30 µM | Low risk of cardiac liability. |
Conclusion and Future Directions
This document provides a foundational research plan for N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline, a novel compound with potential pharmacological activity. The proposed workflows for synthesis, characterization, and multi-tiered biological screening are designed to systematically elucidate its mechanism of action and safety profile.
Based on the hypothetical data presented, the compound would be a promising lead for further optimization. Future work would involve:
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Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency and metabolic stability.
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In Vivo Pharmacokinetic Studies: Determining the compound's absorption, distribution, metabolism, and excretion profile in animal models.
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In Vivo Efficacy Studies: Evaluating the therapeutic effect in a relevant disease model (e.g., an allergy model for an H1 antagonist).
This structured approach ensures that research and development efforts are logical, efficient, and grounded in robust scientific methodology.
